(R)-3-methoxydihydro-2H-pyran-4(3H)-one
Overview
Description
®-3-methoxydihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans. This compound is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The ®-configuration indicates that the compound is optically active and has a specific three-dimensional arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-methoxydihydro-2H-pyran-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For instance, the reaction of a 3-methoxy-1,5-diene with an acid catalyst can lead to the formation of the desired dihydropyran ring.
Industrial Production Methods
In an industrial setting, the production of ®-3-methoxydihydro-2H-pyran-4(3H)-one may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of catalysts, solvents, and reaction parameters is optimized to maximize the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-3-methoxydihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, ®-3-methoxydihydro-2H-pyran-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving pyran rings. Its reactivity and stability make it suitable for investigating biochemical pathways.
Medicine
In medicine, derivatives of ®-3-methoxydihydro-2H-pyran-4(3H)-one have shown potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-3-methoxydihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes that catalyze reactions involving pyran rings. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other transformations that modify the pyran ring structure.
Comparison with Similar Compounds
Similar Compounds
Dihydropyran: A simpler analog without the methoxy group.
Tetrahydropyran: A fully saturated analog with no double bonds.
3-methoxytetrahydrofuran: A similar compound with a furan ring instead of a pyran ring.
Uniqueness
®-3-methoxydihydro-2H-pyran-4(3H)-one is unique due to its specific ®-configuration and the presence of a methoxy group. This configuration imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
(3R)-3-methoxyoxan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-8-6-4-9-3-2-5(6)7/h6H,2-4H2,1H3/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJJPBWCARDMCG-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1COCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1COCCC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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